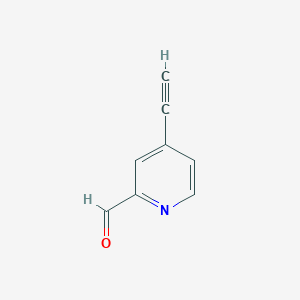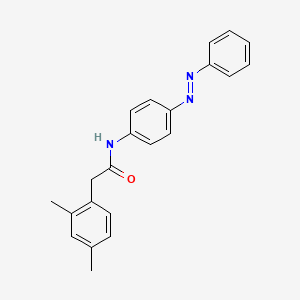
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a diazenyl group and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:
Formation of the Diazenyl Group: The synthesis begins with the formation of the diazenyl group by reacting aniline with nitrous acid to form a diazonium salt. This reaction is carried out under acidic conditions at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 2,4-dimethylaniline in the presence of a base to form the diazenyl-substituted aniline derivative.
Acetylation: The final step involves the acetylation of the diazenyl-substituted aniline derivative with acetic anhydride to form this compound. This reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The compound can undergo substitution reactions, where the phenyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with cellular proteins and enzymes, leading to various biological effects. The compound may also interfere with cellular signaling pathways, resulting in its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(2,4-dimethylphenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide: is similar to other acetamide derivatives with diazenyl and phenyl groups.
N-(4-(phenyldiazenyl)phenyl)acetamide: Lacks the dimethylphenyl group.
2-(2,4-dimethylphenyl)acetamide: Lacks the diazenyl group.
Uniqueness
- The presence of both the diazenyl and dimethylphenyl groups in this compound makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
1006784-36-6 |
|---|---|
Fórmula molecular |
C22H21N3O |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O/c1-16-8-9-18(17(2)14-16)15-22(26)23-19-10-12-21(13-11-19)25-24-20-6-4-3-5-7-20/h3-14H,15H2,1-2H3,(H,23,26) |
Clave InChI |
ZBSNKQHCEQRJLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


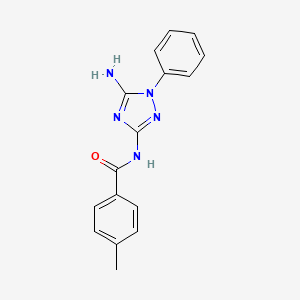
![6-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,2'-bipyridine](/img/structure/B14173254.png)
![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
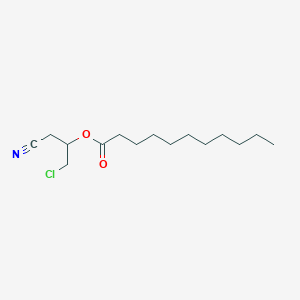
![N-[3-(decanoylamino)propyl]decanamide](/img/structure/B14173286.png)
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
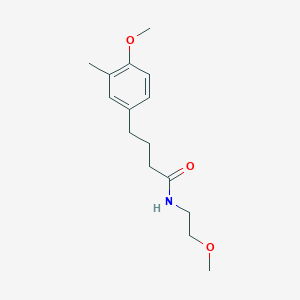
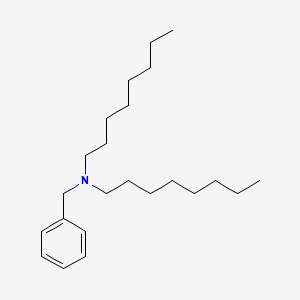
![Methyl 3-[4-(naphthalen-1-yl)phenyl]prop-2-enoate](/img/structure/B14173312.png)
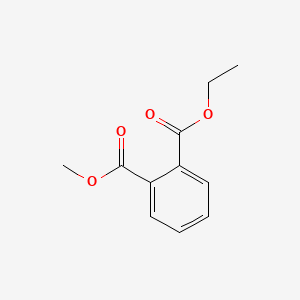
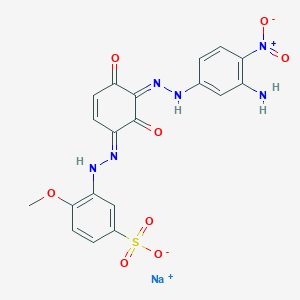
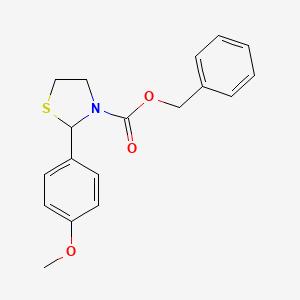
![4-[4-(2,5-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14173348.png)
